5-chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
5-Chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a chloro-substituted pyrimidine core, a methylsulfanyl group at position 2, and a 2-chlorophenyl carboxamide moiety at position 2. Its structural features, including the chloro and methylsulfanyl groups, influence electronic properties, solubility, and steric interactions, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c1-19-12-15-6-8(14)10(17-12)11(18)16-9-5-3-2-4-7(9)13/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIQGLKXHHUOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H8Cl2N2OS
- Molecular Weight : 253.15 g/mol
- CAS Number : 901658-99-9
This compound features a pyrimidine core substituted with a chlorophenyl group and a methylsulfanyl moiety, which may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has demonstrated inhibitory effects on various cancer cell lines, notably through mechanisms involving:
- Cyclin-dependent kinase (CDK) inhibition : This compound has been shown to inhibit CDK activity, which is crucial for cell cycle regulation. Inhibition of CDKs can lead to reduced proliferation of cancer cells and increased apoptosis .
- Tyrosine kinase inhibition : Similar compounds have been identified as inhibitors of tyrosine kinases, which are implicated in cancer progression .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The presence of the chlorophenyl and methylsulfanyl groups enhances binding affinity to target proteins involved in cell signaling pathways.
- Cell Cycle Arrest : By inhibiting CDK activity, the compound induces cell cycle arrest in the G1 phase, preventing further progression into DNA synthesis and mitosis.
Case Studies
Several case studies have reported the efficacy of pyrimidine derivatives in preclinical models:
- Study on CDK Inhibitors : A study published in PMC demonstrated that compounds similar to this compound exhibited potent anticancer effects by inhibiting CDK4/6 and reducing tumor growth in xenograft models .
| Compound | Target | Effect | Reference |
|---|---|---|---|
| This compound | CDK4/6 | Inhibition of cell proliferation | |
| Similar Pyrimidine Derivative | Tyrosine Kinase | Induction of apoptosis |
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology:
- Neurological Disorders : Some derivatives have shown promise in modulating pathways involved in neurodegenerative diseases by acting on sphingosine 1-phosphate receptors .
Future Directions
Further research is needed to fully elucidate the pharmacokinetics, toxicity profiles, and detailed mechanisms underlying the biological activities of this compound. Ongoing studies aim to optimize its structure for enhanced efficacy and reduced side effects.
Comparison with Similar Compounds
Substituent Variations at the Pyrimidine Core
Key Observations :
- Chloro vs. Non-Chloro Substitutions: The target compound’s 5-chloro group is conserved in all analogs listed, suggesting its critical role in electronic stabilization or target binding .
- Sulfanyl Group Variations: Methylsulfanyl (SCH₃) in the target compound and D054-0204 offers moderate steric bulk, while ethylsulfanyl (SC₂H₅) increases hydrophobicity.
- Carboxamide Modifications : The 2-chlorophenyl group in the target compound contrasts with sulfamoyl-containing analogs (e.g., ), which may enhance solubility but reduce membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
